(+-)-Methionine

Description

A preparation of methionine that includes a mixture of D-methionine and L-methionine isomers.

DL-Methionine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

A preparation of METHIONINE that includes a mixture of D-methionine and L-methionine isomers.

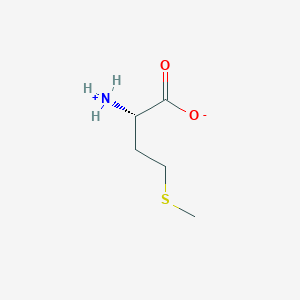

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020821 | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polymethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

300.00 to 301.00 °C. @ 760.00 mm Hg | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DL-Methionine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1414/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Methionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |

| Record name | (±)-Methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemethionine [USAN:USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racemethionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13972 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC522406 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-METHIONINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methionine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73JWT2K6T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DL-METHIONINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0919 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

281 °C | |

| Record name | Racemethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Methionine: Fundamental Aspects and Biological Significance

Introduction to L-Methionine as an Essential Amino Acid in Mammalian Biology

L-methionine is an aliphatic, sulfur-containing amino acid considered essential in humans and other mammals. mdpi.comwikipedia.orgnih.govnih.govresearchgate.net This classification signifies that mammals cannot synthesize L-methionine de novo and must obtain it through their diet. wikipedia.orgnih.govsamipubco.com Dietary sources rich in L-methionine include meat, eggs, and fish, with animal proteins generally containing higher amounts compared to plant proteins. healthline.com While most protein-containing foods contain some methionine, the quantity varies significantly. healthline.com For instance, approximately 8% of the amino acids in egg whites are sulfur-containing amino acids (methionine and cysteine), compared to about 5% in chicken and beef, and 4% in dairy products. healthline.com

Overview of L-Methionine's Central Role in Cellular Processes

L-methionine plays a central role in a variety of essential cellular processes in mammals. nih.govnih.govresearchgate.netahajournals.orgfrontiersin.orgnih.govontosight.aidsmz.de Its metabolic pathways are complex and include the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis. nih.govmdpi.com

A primary function of L-methionine is its conversion to S-adenosylmethionine (SAM). wikipedia.orghealthline.comresearchgate.net This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT). nih.govmdpi.com SAM is the principal biological methyl donor in mammalian cells, crucial for numerous methylation reactions involving DNA, RNA, proteins, metabolites, and phospholipids. wikipedia.orghealthline.comresearchgate.netcambridge.org DNA methylation, for example, is a process regulated by SAM that plays a significant role in controlling gene expression. frontiersin.org

L-methionine is also involved in the synthesis of polyamines, such as spermidine (B129725) and spermine, which are critically involved in various molecular biology activities, including cell proliferation. frontiersin.orgnih.govnih.gov The synthesis of polyamines utilizes decarboxylated SAM. nih.gov

Furthermore, L-methionine is a precursor for the synthesis of cysteine through the transsulfuration pathway. nih.govhealthline.comresearchgate.netmdpi.com Cysteine, in turn, is a rate-limiting amino acid for the synthesis of glutathione (B108866), a major cellular antioxidant vital for protecting cells from oxidative stress. mdpi.comhealthline.comfrontiersin.orgcambridge.orgnih.gov L-methionine itself can also function as an antioxidant, scavenging reactive oxygen species (ROS) through reversible oxidation. nih.govnih.gov

Research findings illustrate the diverse impacts of L-methionine at the cellular level. Studies have shown that L-methionine can influence the expression of genes involved in metabolism and cell growth through mechanisms related to the methionine cycle and its effect on the epigenetic regulation of gene expression. ontosight.ai In the context of myocardial function, L-methionine has been reported to have a potent positive inotropic effect on the mammalian myocardium, modulating the calcium sensitivity of the myofilaments. ahajournals.org In vitro studies have also explored the protective effects of methionine against oxidative stress and mitochondrial dysfunction in models of neurodegenerative diseases. mdpi.com

The import of L-methionine into cells is a tightly regulated process facilitated by specific transport proteins embedded in the plasma membrane, including neutral and large neutral amino acid transporters. ontosight.ai This regulation is crucial for maintaining cellular homeostasis. ontosight.ai

Data regarding L-methionine's involvement in cellular processes can be observed in studies investigating metabolic pathways. For instance, the gastrointestinal tract is a significant site of sulfur amino acid metabolism in the body, metabolizing about 20% of dietary methionine intake, primarily through transmethylation to homocysteine and trans-sulfuration to cysteine. cambridge.org The gut accounts for approximately 25% of whole-body transmethylation and trans-sulfuration. cambridge.org

Interactive Data Table: Key Cellular Roles of L-Methionine

| Cellular Process | Key Role(s) | Related Pathways/Molecules |

| Protein Synthesis | Initiating amino acid in eukaryotic protein synthesis; building block. researchgate.net | Ribosomes, mRNA, tRNA |

| Methylation Reactions | Precursor to S-adenosylmethionine (SAM), the primary methyl donor. researchgate.net | Methionine Cycle, DNA, RNA, Proteins, Lipids |

| Polyamine Synthesis | Precursor to polyamines (spermidine, spermine) via decarboxylated SAM. nih.gov | Methionine Salvage Pathway |

| Antioxidant Defense | Precursor to glutathione; direct ROS scavenging. nih.govcambridge.org | Transsulfuration Pathway, Cysteine, Glutathione |

| Sulfur Metabolism | Source of sulfur for other sulfur-containing molecules. nih.govontosight.ai | Transsulfuration Pathway, Cysteine, Taurine |

| Gene Expression | Influences epigenetic regulation through DNA methylation. frontiersin.orgontosight.ai | Methionine Cycle, SAM, DNA |

| Myocardial Contraction | Modulates myofilament calcium sensitivity. ahajournals.org | Myofilaments, Calcium Ions |

| Cellular Homeostasis | Regulation of intracellular levels via transport. ontosight.ai | Amino Acid Transporters |

L Methionine Metabolic Pathways and Interconnections

The L-Methionine Cycle and S-Adenosyl-L-Methionine (SAM) Metabolism

The L-methionine cycle, also known as the activated methyl cycle or methionine cycle, is a cyclical series of reactions that begins with the conversion of methionine to SAM. This cycle is fundamental for the generation and utilization of methyl groups within the cell and for the regeneration of methionine from homocysteine.

S-Adenosyl-L-Methionine (SAM) as a Primary Methyl Donor

S-Adenosyl-L-methionine (SAM), often referred to as AdoMet, occupies a central position in cellular biochemistry as the principal methyl group donor. SAM participates in over 100 enzymatic methylation reactions catalyzed by methyltransferases. These reactions involve the transfer of a methyl group from the sulfonium (B1226848) center of SAM to various acceptor molecules, including nucleic acids (DNA and RNA), proteins (such as histones), lipids, phospholipids, and small molecules like neurotransmitters and hormones. This methyl group transfer is essential for a wide range of cellular functions, including the regulation of gene expression through DNA and histone methylation, protein function and signaling, and the synthesis of numerous vital biomolecules.

Methionine Adenosyltransferase (MAT) Activity and SAM Biosynthesis

The biosynthesis of SAM is the committed step of the methionine cycle and is catalyzed by the enzyme methionine adenosyltransferase (MAT). MAT catalyzes the reaction between L-methionine and adenosine (B11128) triphosphate (ATP) to form SAM, releasing inorganic triphosphate and pyrophosphate. This reaction is highly conserved across diverse organisms, underscoring its metabolic importance. While SAM is synthesized in virtually all mammalian cells, the liver is the primary site of SAM production, metabolizing approximately 50% of dietary methionine. The activity and regulation of MAT, including its different isoforms (e.g., MAT1A and MAT2A in mammals), are crucial for maintaining adequate cellular SAM levels to support methylation and other SAM-dependent pathways.

S-Adenosylhomocysteine (SAH) and S-Adenosylhomocysteine Hydrolase (SAHH) Dynamics

Following the donation of its methyl group in a methylation reaction, SAM is converted to S-adenosylhomocysteine (SAH), also known as AdoHcy. SAH is a byproduct of all SAM-dependent methyltransferase reactions and acts as a potent competitive inhibitor of these enzymes. The cellular concentration of SAH is tightly regulated by the enzyme S-adenosylhomocysteine hydrolase (SAHH), also called adenosylhomocysteinase. SAHH catalyzes the reversible hydrolysis of SAH into homocysteine and adenosine. Although the reaction is reversible, under physiological conditions, SAHH typically functions to hydrolyze SAH, thereby preventing its accumulation and the subsequent inhibition of methylation reactions. However, if homocysteine levels rise, the SAHH reaction can be driven in reverse, leading to an increase in SAH concentration and potential disruption of methylation processes.

Homocysteine Remethylation Pathways

Homocysteine, generated from the hydrolysis of SAH by SAHH, can follow one of two main metabolic routes: remethylation back to methionine or entry into the transsulfuration pathway. The remethylation of homocysteine to regenerate methionine is crucial for maintaining the methionine cycle and SAM production. This process occurs through two distinct pathways. The primary remethylation pathway in most tissues is catalyzed by methionine synthase (MS), a vitamin B12-dependent enzyme that transfers a methyl group from 5-methyltetrahydrofolate (a derivative of folate) to homocysteine, yielding methionine and tetrahydrofolate. An alternative remethylation pathway, predominantly found in the liver and kidney, is catalyzed by betaine-homocysteine methyltransferase (BHMT). This pathway utilizes betaine, derived from choline, as the methyl donor and is independent of folate and vitamin B12. The balance between these remethylation pathways and the transsulfuration pathway is critical for maintaining homocysteine homeostasis.

The Transsulfuration Pathway

The transsulfuration pathway provides an essential route for the irreversible catabolism of homocysteine, leading to the synthesis of cysteine and other sulfur-containing compounds. This pathway serves as the primary source of de novo cysteine synthesis in mammals and is linked to the production of important molecules like glutathione (B108866) and hydrogen sulfide (B99878).

Cystathionine (B15957) β-Synthase (CBS) Activity, Allosteric Activation, and Regulation

Cystathionine β-synthase (CBS) is the initial and rate-limiting enzyme of the transsulfuration pathway. CBS catalyzes the condensation of homocysteine with serine to form cystathionine. This reaction is irreversible and commits homocysteine to the synthesis of cysteine. CBS is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, requiring vitamin B6 as a cofactor for its catalytic activity.

A key regulatory mechanism for mammalian CBS is allosteric activation by S-adenosyl-L-methionine (SAM). SAM binds to a regulatory domain located in the C-terminal region of the CBS enzyme. This binding induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity, typically by 2.5 to 5-fold. The allosteric activation by SAM serves as a metabolic switch: when SAM levels are high (indicating sufficient methionine and methylation capacity), homocysteine is preferentially directed into the transsulfuration pathway via activated CBS for the synthesis of cysteine and downstream products like glutathione. Conversely, lower SAM levels reduce CBS activation, favoring homocysteine remethylation.

Beyond allosteric regulation by SAM, CBS activity is also influenced by other factors. Human CBS contains a heme cofactor that can act as a redox sensor; the oxidation of the heme group has been shown to activate the enzyme. Post-translational modifications and mutations in the CBS gene can affect enzyme stability, cofactor binding, and responsiveness to allosteric effectors, leading to altered CBS activity and potentially hyperhomocysteinemia. Signaling pathways, such as Akt/GSK3β and NF-κB, have also been implicated in the regulation of CBS activity and expression.

Cystathionine γ-Lyase (CSE) Activity and Transcriptional Regulation

Cystathionine γ-lyase (CSE), also known as CTH, is a key enzyme in the transsulfuration pathway, which converts L-methionine into cysteine. CSE catalyzes the final step of this pathway, cleaving cystathionine into cysteine, α-ketobutyrate, and ammonia. uniprot.org This pyridoxal-5'-phosphate (PLP)-dependent enzyme exhibits broad substrate specificity and can also convert two molecules of cysteine into lanthionine (B1674491) and hydrogen sulfide (H2S), or two molecules of homocysteine into homolanthionine (B15250324) and H2S, particularly under conditions of severe hyperhomocysteinemia. uniprot.org

The activity of CSE is subject to regulation. Inhibitors of CSE activity include propargylglycine, trifluoroalanine, and aminoethoxyvinylglycine (AVG). uniprot.orgguidetomalariapharmacology.orgguidetopharmacology.org The optimal pH for CSE activity with L,L-cystathionine as a substrate is reported to be 8.2. uniprot.org

Transcriptional regulation of the gene encoding CSE (CTH) can influence the levels of this enzyme and, consequently, the rate of the transsulfuration pathway and H2S production. While specific details on the transcriptional regulation of human CTH were not extensively detailed in the search results, studies in bacteria like Corynebacterium glutamicum indicate that enzymes in methionine biosynthesis pathways can be subject to repression by methionine and cysteine, suggesting potential regulatory mechanisms that could indirectly influence enzymes like cystathionine γ-lyase in other organisms. jmb.or.kr

Table 1: CSE Activity and Inhibition

| Substrate | Product(s) | Cofactor | Inhibitors | Optimal pH (with L,L-cystathionine) |

| L,L-Cystathionine | L-Cysteine, α-ketobutyrate, NH3 | PLP | Propargylglycine, Trifluoroalanine, AVG | 8.2 |

| L-Cysteine | Lanthionine, H2S | PLP | - | - |

| L-Homocysteine | Homolanthionine, H2S | PLP | - | - |

Biosynthesis of Cysteine, Glutathione, and Taurine

L-methionine plays a central role in the biosynthesis of other sulfur-containing compounds, including cysteine, glutathione, and taurine, primarily through the transsulfuration pathway. L-methionine is first converted to S-adenosylmethionine (SAM), the primary methyl donor in the cell. After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. wikipedia.org

Homocysteine is a pivotal intermediate. In the transsulfuration pathway, homocysteine combines with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). wikipedia.org Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. uniprot.orgwikipedia.org This pathway is the primary route for cysteine biosynthesis from methionine in mammals.

Cysteine, in turn, is a precursor for glutathione, a tripeptide antioxidant. Glutathione is synthesized in two ATP-dependent steps catalyzed by glutamate–cysteine ligase (GCL) and glutathione synthetase (GSS). wikipedia.org

Cysteine can also be converted to taurine. This process involves the oxidation of cysteine to cysteine sulfinic acid, followed by decarboxylation to hypotaurine, and finally oxidation to taurine. Enzymes like cysteine dioxygenase (CDO) and sulfinoalanine decarboxylase are involved in this conversion. wikipedia.org Taurine is a conditionally essential amino acid with various physiological roles. fishersci.se

Table 2: Biosynthesis of Cysteine, Glutathione, and Taurine from L-Methionine

| Product | Precursor(s) | Key Pathway/Enzymes Involved |

| Cysteine | L-Methionine | Transsulfuration pathway (CBS, CSE) |

| Glutathione | Cysteine, Glutamate, Glycine | Glutamate–cysteine ligase, Glutathione synthetase |

| Taurine | Cysteine | Cysteine dioxygenase, Sulfinoalanine decarboxylase (via hypotaurine) |

Physiological Generation of Hydrogen Sulfide (H2S)

Hydrogen sulfide (H2S) is recognized as a gaseous signaling molecule with diverse physiological functions. wikipedia.org In mammals, a significant portion of endogenous H2S is generated from sulfur-containing amino acids, primarily cysteine, through the action of enzymes including cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). CSE is a major contributor to H2S production, particularly from cysteine and homocysteine under certain conditions. uniprot.orghmdb.ca

While the transsulfuration pathway primarily produces cysteine from homocysteine via cystathionine, CSE's ability to directly produce H2S from cysteine or homocysteine highlights its role in H2S homeostasis. uniprot.org The physiological generation of H2S by CSE contributes to various processes, including the regulation of blood pressure. hmdb.ca

One-Carbon Metabolism Interplay with L-Methionine Derivatives

L-methionine stands at a critical intersection with one-carbon metabolism, primarily through its derivative S-adenosylmethionine (SAM). SAM is synthesized from L-methionine and ATP by methionine adenosyltransferase. wikipedia.org SAM serves as the principal methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, lipids, and small molecules.

Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.orgwikipedia.org SAH is a potent inhibitor of many methyltransferases. The hydrolysis of SAH to homocysteine and adenosine by S-adenosylhomocysteine hydrolase is crucial for maintaining a favorable SAM/SAH ratio, which is indicative of the cellular methylation capacity. wikipedia.org

Homocysteine is then at a metabolic branch point. It can either be remethylated back to methionine, primarily catalyzed by methionine synthase (which requires vitamin B12 and a methyl group from folate metabolism), or it can enter the transsulfuration pathway to produce cysteine, as discussed earlier. wikipedia.org This interplay between the methionine cycle (involving methionine, SAM, SAH, and homocysteine) and the folate cycle (providing one-carbon units for remethylation) underscores the central role of L-methionine in cellular methylation and one-carbon transfer reactions. portlandpress.com

Table 3: Key L-Methionine Derivatives in One-Carbon Metabolism

| Derivative | Formation | Role | Relationship to L-Methionine |

| S-Adenosylmethionine (SAM) | L-Methionine + ATP (Methionine adenosyltransferase) | Primary methyl group donor | Synthesized from L-Methionine |

| S-Adenosylhomocysteine (SAH) | SAM - Methyl group | Inhibitor of methyltransferases | Formed from SAM |

| Homocysteine | SAH hydrolysis (S-adenosylhomocysteine hydrolase) | Metabolic intermediate; can be remethylated to L-Methionine or enter transsulfuration | Formed from SAH |

L-Methionine Biosynthesis in Microbial and Plant Systems

Unlike humans, which require L-methionine as an essential amino acid, many microorganisms and plants can synthesize L-methionine de novo. The biosynthesis pathways share some common features but also exhibit variations between different organisms.

Fungal L-Methionine Biosynthesis Pathway Enzymes

In fungi, L-methionine biosynthesis typically starts from aspartate. A key intermediate is homoserine, which is O-acetylated by L-homoserine O-acetyltransferase (Met2p). mdpi.comresearchgate.net The acetylated homoserine then reacts with sulfide to form homocysteine, catalyzed by O-acetyl-L-homoserine sulfhydrylase (Met17p). mdpi.comresearchgate.net Alternatively, some fungi utilize a pathway involving cystathionine. In this route, homoserine O-acetyltransferase produces O-acetylhomoserine, which reacts with cysteine to form cystathionine, catalyzed by cystathionine γ-synthase (Str2p). mdpi.comresearchgate.net Cystathionine is then cleaved by cystathionine β-lyase (Str3p) to yield homocysteine, pyruvate, and ammonia. mdpi.comresearchgate.net

The final step in fungal methionine biosynthesis is the methylation of homocysteine to form L-methionine, catalyzed by methionine synthase (Met6p). mdpi.comresearchgate.net Fungal methionine synthases can be either cobalamin-dependent or cobalamin-independent. portlandpress.com

Table 4: Key Enzymes in Fungal L-Methionine Biosynthesis

| Enzyme | EC Number(s) | Reaction Catalyzed |

| L-homoserine O-acetyltransferase (Met2p) | EC 2.3.1.31 | O-acetylation of L-homoserine |

| O-acetyl-L-homoserine sulfhydrylase (Met17p) | EC 2.5.1.49, EC 2.5.1.47 | Formation of homocysteine from O-acetyl-L-homoserine and sulfide |

| Cystathionine γ-synthase (Str2p) | EC 2.5.1.48 | Formation of cystathionine from O-acetylhomoserine and cysteine |

| Cystathionine β-lyase (Str3p) | EC 4.4.1.8 | Cleavage of cystathionine to homocysteine, pyruvate, and ammonia |

| Methionine synthase (Met6p) | EC 2.1.1.13, EC 2.1.1.14 | Methylation of homocysteine to L-methionine |

Bacterial L-Methionine Biosynthesis Pathway Enzymes

Bacterial L-methionine biosynthesis also typically proceeds from aspartate through homoserine. Similar to fungi, bacteria can utilize O-acetylhomoserine or O-succinylhomoserine as activated intermediates that react with sulfide or cysteine to form homocysteine. Enzymes like homoserine O-succinyltransferase (MetA) and O-succinylhomoserine sulfhydrylase (MetY) are involved in the succinyl-dependent pathway. jmb.or.kr

The conversion of homocysteine to methionine is catalyzed by methionine synthase, which can be cobalamin-dependent (e.g., MetH) or cobalamin-independent (e.g., MetE). portlandpress.com The specific pathway and enzymes present can vary between different bacterial species. For instance, Lactobacillus paracasei utilizes a pathway involving serine acetyltransferase and O-acetylserine sulfhydrylase for cysteine biosynthesis, and enzymes like MetC and MalY for the conversion of cysteine to homocysteine. nih.gov

Regulation of methionine biosynthesis in bacteria is often complex and can involve repression of enzyme activity and gene expression by methionine and other sulfur-containing amino acids. jmb.or.kr

Table 5: Examples of Key Enzymes in Bacterial L-Methionine Biosynthesis

| Enzyme | Gene (Example in C. glutamicum) | Reaction Catalyzed | Regulation (Example in C. glutamicum) |

| Homoserine acetyltransferase | metX | Acylation of homoserine | Repressed by methionine and cysteine |

| O-Acetylhomoserine sulfhydrylase | metY | Formation of homocysteine from O-acetylhomoserine and sulfide | Inhibited and repressed by methionine |

| Cystathionine γ-synthase | metB | Formation of cystathionine from O-phosphohomoserine and cysteine | Repressed by methionine |

| Cystathionine β-lyase | metC | Cleavage of cystathionine to homocysteine, pyruvate, and ammonia | Repressed by methionine |

| Methionine synthase | metH, metE | Methylation of homocysteine to L-methionine | - |

L-Methionine Cellular Transport and Uptake Mechanisms

Characterization of L-Methionine Transporter Families

L-methionine transport is mediated by several families of solute carrier (SLC) transporters, which are integral membrane proteins facilitating the movement of diverse solutes across cell membranes. oup.comwikipedia.org These transporters exhibit varying affinities and specificities for L-methionine and can be found on both apical and basolateral membranes of cells, depending on the tissue and organism. researchgate.netnih.gov

Key transporter families involved in L-methionine transport include:

Neutral Amino Acid Transporters: Members of this family, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), are known to transport neutral amino acids, including L-methionine. ontosight.aiontosight.airesearchgate.net ASCT2, for instance, is described as a Na+-dependent high-affinity apical transporter for methionine in some contexts. researchgate.net

Large Neutral Amino Acid Transporters: Transporters like LAT1 (SLC7A5) and LAT2 (SLC7A8), which function as exchangers, can transport large neutral amino acids, including L-methionine, often in exchange for other neutral amino acids. ontosight.ai SLC7A5 has been identified as a rate-limiting factor for methionine transport in the proliferation and differentiation of T cells. biorxiv.orglife-science-alliance.orgbiorxiv.org This transporter is typically associated with the heavy subunit 4F2hc (SLC3A2) to form a functional complex. nih.gov

Cationic Amino Acid Transporters: While primarily transporting cationic amino acids such as arginine and lysine (B10760008), some members of this family, like CAT1 (SLC7A1), can also transport L-methionine under specific conditions. ontosight.aiontosight.ai

System B⁰,⁺: This system, which can transport both neutral and cationic amino acids, has been implicated in L-methionine transport. physiology.orgphysiology.org B⁰AT1 (SLC6A19) is a Na+-dependent neutral amino acid transporter that transports L-methionine, among other neutral amino acids. guidetopharmacology.org

System L: This is a Na+-independent system that transports large neutral amino acids, including L-methionine, often via exchange mechanisms. physiology.orgphysiology.org

ATP-Binding Cassette (ABC) Transporters: In some organisms, such as Escherichia coli, ABC transporters like the MetNIQ system are involved in high-affinity L-methionine uptake, utilizing ATP hydrolysis as an energy source. asm.orgontosight.airesearchgate.netpnas.org This system consists of a periplasmic substrate-binding protein (MetQ), a permease (MetI), and an ATPase (MetN). researchgate.net

Research findings highlight the diversity of transporters involved and their varying kinetic properties. For example, studies in human diploid fibroblasts (WI38) identified two saturable transport systems for L-methionine with distinct kinetic parameters: System 1 with an apparent Km of 21.7 µM and System 2 with an apparent Km of 547 µM. nih.gov System 1 appeared to be Na+-independent, while System 2 was Na+-dependent. nih.gov

In Escherichia coli, two main systems for L-methionine uptake have been characterized: a high-affinity system (MetD/MetNIQ) with a Km of approximately 0.1 µM and a low-affinity system (MetP) with a Km ranging from 20 to 40 µM. researchgate.netnih.gov The MetD system preferentially transports L-methionine over D-methionine, although it can transport both. researchgate.net

The involvement of multiple transporters with different affinities allows cells to adapt to varying extracellular L-methionine concentrations, ensuring uptake even when levels are low (high-affinity systems) or handling larger influxes when levels are high (low-affinity systems).

Here is a summary of some characterized L-methionine transporters:

| Transporter Family/System | Mammalian Examples (SLC) | Mechanism | Affinity (where specified) | Notes |

| Neutral Amino Acid | ASCT1 (SLC1A4), ASCT2 (SLC1A5) | Facilitated Diffusion, Secondary Active (Na+-dependent) | High (ASCT2 in some contexts) | Involved in uptake in various tissues, including intestine. ontosight.aiontosight.airesearchgate.net |

| Large Neutral Amino Acid | LAT1 (SLC7A5), LAT2 (SLC7A8) | Secondary Active (Exchange) | - | Often associated with SLC3A2. SLC7A5 is critical in T cells. ontosight.aibiorxiv.orglife-science-alliance.orgbiorxiv.org |

| Cationic Amino Acid | CAT1 (SLC7A1) | Secondary Active | - | Can transport L-methionine under certain conditions. ontosight.aiontosight.ai |

| System B⁰,⁺ | B⁰AT1 (SLC6A19) | Secondary Active (Na+-dependent) | Low (B⁰AT1) | Involved in intestinal absorption. physiology.orgphysiology.orgguidetopharmacology.org |

| System L | - | Facilitated Diffusion (Exchange) | - | Na+-independent transport. physiology.orgphysiology.org |

| ABC Transporters | - | Primary Active (ATP-dependent) | High (MetNIQ in E. coli) | Found in bacteria and potentially other organisms. asm.orgontosight.airesearchgate.netpnas.org |

| SLC43 Family | SLC43A2 | Facilitated Diffusion | - | Essential for regulatory T cell survival in low IL-2 conditions. biorxiv.orglife-science-alliance.orgbiorxiv.org |

Regulatory Mechanisms Governing L-Methionine Import for Cellular Homeostasis

The regulation of L-methionine import is crucial for maintaining cellular homeostasis and supporting various metabolic pathways, including protein synthesis, methylation via S-adenosylmethionine (SAM), and antioxidant defense through glutathione synthesis. ontosight.aiontosight.aiontosight.ai Cells employ complex mechanisms to sense intracellular and extracellular methionine levels and adjust transporter activity and expression accordingly.

Regulatory mechanisms include:

Transcriptional Regulation: The expression of genes encoding L-methionine transporters can be modulated in response to changes in methionine availability or cellular demand. ontosight.ai For instance, in yeast, the expression of different methionine permease genes is regulated both positively and negatively depending on extracellular methionine concentrations, involving transcription activators like Stp1, Stp2, and Met4. embopress.org

Post-Translational Regulation: Methionine transporters can be regulated at the post-translational level through modifications such as phosphorylation or ubiquitination, which can affect their activity, localization, or stability. ontosight.aiembopress.org In yeast, ubiquitylation processes mediated by ubiquitin ligases like SCFMet30, SCFGrr1, and Rsp5 play a key role in remodeling methionine transport by affecting permease stability and the nuclear accumulation of transcription activators. embopress.org

Substrate Availability: The intracellular concentration of L-methionine can influence its own uptake rate. Low intracellular methionine levels can lead to increased import, while ample supplies can decrease uptake, demonstrating a feedback mechanism. researchgate.net Preloading cells with unlabeled L-methionine has been shown to increase the initial rate of uptake in human fibroblasts, suggesting potential exchange mechanisms or regulatory effects on transporter activity. nih.gov

Ionic Environment and pH: The activity of some L-methionine transporters is dependent on the presence of specific ions, such as sodium. nih.govphysiology.orgnih.gov Additionally, extracellular pH can influence L-methionine uptake, as observed in Caco-2 cells where lowering extracellular pH increased the uptake of both L- and D-methionine via specific transport systems. physiology.org

Signaling Pathways: Cellular signaling pathways, such as the mTORC1 pathway, play a role in sensing nutrient availability, including amino acids like methionine, and regulating cellular growth and metabolism. nih.gov While the direct link to L-methionine transporter regulation is complex, components like NPRL2, an inhibitor of mTORC1, have been shown to impact methionine homeostasis by affecting cobalamin availability, which is necessary for methionine synthesis. nih.gov

Specific Cellular Contexts: The regulation of L-methionine transport can be highly specific to cell type and physiological state. In regulatory T lymphocytes (Tregs), for example, the survival of these cells upon IL-2 withdrawal is critically dependent on methionine uptake mediated by the SLC43A2 transporter, which is regulated by Notch1 activity. biorxiv.orglife-science-alliance.orgbiorxiv.org This highlights how specific signaling pathways can control the activity of particular methionine transporters in a context-dependent manner to support cell survival.

Cellular and Molecular Functions of L Methionine and Its Derivatives

Role in Protein Synthesis and Translational Initiation Processes

The commencement of protein synthesis is a highly regulated process that universally relies on methionine. In eukaryotes and archaea, the initiator tRNA carries a standard methionine, while in bacteria and organelles like mitochondria, a modified form, N-formylmethionine, is utilized. atspace.orglibretexts.org This specialized initiator tRNA, known as tRNAi or tRNAfMet, recognizes the AUG start codon on messenger RNA (mRNA). atspace.orgnih.gov The presence of methionine on the initiator tRNA is crucial for the assembly of the ribosomal subunits and the formation of the initiation complex, which is the first step in translating the genetic code into a functional polypeptide chain. atspace.orgnih.gov

The selection of methionine as the initiating amino acid is a conserved feature across all domains of life, highlighting its fundamental importance in this process. nih.govtandfonline.com While the exact evolutionary reasons are still under investigation, it is suggested that the evolution of one-carbon metabolism, in which methionine's derivative S-adenosylmethionine (SAM) is a key player, may have played a role in this selection. nih.govtandfonline.com In bacteria, the formylation of the methionine on the initiator tRNA, a reaction that uses a formyl group from formyl-tetrahydrofolate, enhances the efficiency of binding to the initiation factor IF-2. atspace.org Following initiation, the initial methionine or formylmethionine is often cleaved from the nascent polypeptide chain by aminopeptidases. atspace.org

Methylation Reactions Beyond Nucleic Acids

L-methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the majority of biological methylation reactions. wikipedia.orgamsbio.com The enzyme methionine adenosyltransferase (MAT) catalyzes the synthesis of SAM from methionine and ATP. wikipedia.org SAM-dependent methyltransferases then facilitate the transfer of this methyl group to a vast array of substrates, including proteins, lipids, and small molecules, forming S-adenosyl-L-homocysteine (SAH) as a byproduct. proteopedia.orggbiosciences.comresearchgate.net These methylation events are critical for regulating cellular processes.

Post-translational methylation of proteins is a vital mechanism for regulating protein function, localization, and interaction. SAM-dependent methyltransferases catalyze the addition of methyl groups to specific amino acid residues, most commonly lysine (B10760008) and arginine, within a protein. nih.govnih.gov This modification can alter the protein's charge and hydrophobicity, thereby influencing its three-dimensional structure and its interactions with other molecules. Protein methylation is involved in a multitude of cellular processes, including signal transduction, gene regulation (e.g., histone methylation), and protein repair. gbiosciences.com

L-methionine, via SAM, plays a crucial role in the synthesis of certain phospholipids, which are essential components of cellular membranes. A key example is the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a major constituent of eukaryotic membranes. wikipedia.orgaginganddisease.org This conversion is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which sequentially adds three methyl groups from SAM to PE. wikipedia.orgnih.gov The PEMT pathway is particularly active in the liver and is responsible for a significant portion of hepatic PC synthesis. wikipedia.orgaginganddisease.org This pathway is vital for maintaining membrane integrity and is involved in lipid metabolism and secretion of very-low-density lipoproteins (VLDL) from the liver. nih.gov

The metabolism of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine, is regulated by methylation. The enzyme catechol-O-methyltransferase (COMT) utilizes SAM to transfer a methyl group to these neurotransmitters, leading to their inactivation. wikipedia.orgresearchgate.net This process is crucial for terminating neurotransmitter signaling in the synapse and maintaining proper neurological function. researchgate.netmedlineplus.gov Genetic variations in the COMT gene that alter its enzymatic activity have been linked to differences in cognitive function and susceptibility to certain psychiatric disorders. agengenomics.comnih.gov While L-methionine is not directly involved in the synthesis of serotonin, SAM-dependent methylation is involved in the metabolism of various biogenic amines.

Polyamine Synthesis (Spermine and Spermidine) and Cellular Processes

Polyamines, such as spermine and spermidine (B129725), are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation. nih.govoup.com The synthesis of polyamines is intricately linked to L-methionine metabolism. The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC). nih.govresearchgate.net Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dcSAM). nih.govresearchgate.net

The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) catalyzes the conversion of SAM to dcSAM. nih.govportlandpress.com The aminopropyl groups from dcSAM are then transferred to putrescine to form spermidine, and to spermidine to form spermine, by spermidine synthase and spermine synthase, respectively. researchgate.netyoutube.com The regulation of AdoMetDC activity is a critical control point in polyamine biosynthesis. portlandpress.com Polyamines are involved in a wide range of cellular processes, including DNA stabilization, transcription, and translation. amsbio.com

Redox Regulation and Antioxidant Defense Systems

L-methionine plays a significant role in cellular redox homeostasis and antioxidant defense. It is a precursor for the synthesis of cysteine, which is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). researchgate.netwikipedia.org The transsulfuration pathway converts homocysteine, a product of SAM-dependent methylation reactions, into cysteine. researchgate.net Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, directly quenches reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes. nih.gov The availability of methionine can therefore influence the capacity for glutathione synthesis. nih.govfao.org

Furthermore, methionine residues within proteins are themselves susceptible to oxidation by ROS, forming methionine sulfoxide (B87167). pnas.orgnih.gov This oxidation can alter protein structure and function. nih.govnih.gov However, cells possess a repair system consisting of methionine sulfoxide reductases (MsrA and MsrB), which catalyze the reduction of methionine sulfoxide back to methionine in a stereospecific manner. portlandpress.commdpi.com This enzymatic repair system not only restores protein function but also acts as a catalytic antioxidant system, scavenging ROS in the process. pnas.orgnih.gov

| Enzyme/Process | Role of L-Methionine/Derivative | Key Substrates/Products | Cellular Function |

| Protein Synthesis | Initiating amino acid | Methionyl-tRNAi, mRNA | Initiation of translation |

| Post-Translational Protein Methylation | Precursor to SAM (methyl donor) | SAM, Protein substrates | Regulation of protein function |

| Lipid Methylation (PEMT pathway) | Precursor to SAM (methyl donor) | Phosphatidylethanolamine, SAM | Phosphatidylcholine synthesis, membrane integrity |

| Neurotransmitter Metabolism (COMT) | Precursor to SAM (methyl donor) | Catecholamines (dopamine, norepinephrine), SAM | Inactivation of neurotransmitters |

| Polyamine Synthesis | Precursor to dcSAM (aminopropyl donor) | Ornithine, SAM, Putrescine | Synthesis of spermidine and spermine for cell growth |

| Glutathione Synthesis | Precursor to Cysteine (via transsulfuration) | Homocysteine, Cysteine | Production of the primary intracellular antioxidant |

| Methionine Sulfoxide Reduction | Reducible amino acid in proteins | Methionine sulfoxide, Thioredoxin | Repair of oxidized proteins, antioxidant defense |

Glutathione (GSH) Synthesis and Cellular Protection

L-methionine, an essential sulfur-containing amino acid, plays a critical role in cellular protection through its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. caringsunshine.comnih.gov The transsulfuration pathway converts methionine to cysteine, which is the rate-limiting amino acid for the synthesis of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). frontiersin.org Glutathione is integral to the detoxification of free radicals, peroxides, and xenobiotics, thereby shielding cells from oxidative damage. researchgate.net It is the most abundant cellular thiol, with concentrations ranging from 1 to 10 mM in many cell types. researchgate.net

The availability of methionine directly influences the intracellular levels of GSH. researchgate.net Studies have shown that methionine supplementation can increase hepatic and systemic GSH levels, enhancing the total antioxidant capacity. researchgate.net Conversely, methionine restriction leads to reduced GSH levels. researchgate.net This direct relationship underscores the importance of methionine in maintaining cellular redox balance and protecting against oxidative stress. nih.govki.se The protective effects of L-methionine against oxidative stress and mitochondrial dysfunction have been demonstrated in various in vitro models, where it helps to counteract the accumulation of reactive oxygen species (ROS). nih.govmdpi.com

The synthesis of glutathione from methionine-derived cysteine is a key mechanism for cellular defense. frontiersin.org This process is part of a broader metabolic network where methionine contributes to methylation reactions and the production of other crucial biomolecules. creative-proteomics.com By providing the necessary substrate for GSH synthesis, L-methionine indirectly supports the function of immune cells, which are particularly vulnerable to oxidative stress during immune responses. caringsunshine.com

Methionine Oxidation and Enzymatic Reduction Cycle

Methionine residues within proteins are particularly susceptible to oxidation by various reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO). nih.govnih.gov This oxidation can alter the structure and function of proteins. nih.govnih.gov The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govnih.gov While non-enzymatic oxidation typically produces a mixture of these forms, enzymatic oxidation can be stereospecific. nih.gov

A crucial aspect of cellular defense and regulation is the enzymatic reduction of methionine sulfoxide back to methionine, completing a cycle that can both repair oxidative damage and serve as a signaling mechanism. nih.govnih.gov This reversible oxidation-reduction of methionine residues is a key post-translational modification that allows cells to respond to oxidative stress and regulate protein function. researchgate.net The continuous cycle of methionine oxidation and enzymatic reduction can act as a ROS scavenging mechanism, preventing the oxidation of other vital biomolecules and mitigating the effects of oxidative stress. pnas.org

The reduction of MetO is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govnih.gov This enzymatic system is thioredoxin-dependent and is found in nearly all aerobic organisms. nih.gov The ability to reverse methionine oxidation highlights its role not just as a form of damage, but as a dynamic regulatory process. researchgate.net

Methionine Sulfoxide Reductases (MsrA, MsrB) Function, Regulation, and Substrate Specificity

The methionine sulfoxide reductase (Msr) system is composed of two main enzyme families, MsrA and MsrB, which exhibit stereospecificity for the two diastereomers of methionine sulfoxide. nih.govportlandpress.com MsrA specifically reduces the S-form of methionine sulfoxide (Met-S-SO), while MsrB is specific for the R-form (Met-R-SO). portlandpress.comnih.gov These enzymes are critical for repairing oxidized proteins and are found in various cellular compartments, including the cytosol, mitochondria, and nucleus. portlandpress.commdpi.com

The catalytic activity of MsrA and MsrB can differ. For instance, in E. coli, MsrA has a much higher catalytic activity for reducing free methionine sulfoxide than MsrB. nih.gov In contrast, in S. aureus, MsrB exhibits significantly higher activity than MsrA. nih.gov In mammals, there is a single MsrA gene, but three MsrB genes (MsrB1, MsrB2, and MsrB3), which give rise to proteins targeted to different cellular locations. molbiolcell.org MsrB1 is found in the cytosol and nucleus and has the highest catalytic activity due to the presence of selenocysteine in its active site. molbiolcell.org MsrB2 is located in the mitochondria, and MsrB3 has forms targeted to both the endoplasmic reticulum and mitochondria. molbiolcell.org

Both MsrA and MsrB show a greater affinity for protein-bound methionine sulfoxide compared to the free form. drugbank.com The substrate specificity of MsrA is influenced by a hydrophobic pocket formed by specific amino acid residues that bind the ε-methyl group of methionine sulfoxide. drugbank.com The regulation of Msr gene expression and enzyme activity is crucial for cellular defense against oxidative stress.

Overexpression of MsrA has been shown to increase resistance to oxidative stress in several experimental models, while the absence of MsrA renders cells more sensitive to oxidative damage. nih.govmdpi.com For example, in S. cerevisiae, both MsrA and MsrB have been shown to protect against oxidative damage induced by toxic metals. mdpi.com In mammalian cells, overexpression of MsrA in human lens cells increased their resistance to hydrogen peroxide-induced stress. mdpi.com Conversely, silencing the MsrA gene led to increased sensitivity to oxidative treatment and a loss of cell viability. mdpi.com The presence of Msr enzymes in mitochondria is particularly important for cellular protection, as mitochondria are a major source of ROS. mdpi.com

The protective role of Msrs extends to various pathological conditions associated with oxidative stress, such as neurodegenerative diseases. mdpi.com MsrA-knockout mice have been found to be more vulnerable to the deleterious effects of oxidative stress. mdpi.com

Beyond its role in repairing oxidative damage, the reversible oxidation of methionine serves as a sophisticated mechanism for regulating protein function. nih.govnih.gov This process is analogous to other post-translational modifications like phosphorylation and acetylation, where the addition and removal of a chemical group alter a protein's activity. researchgate.net In this case, the oxidation of a methionine residue to methionine sulfoxide can act as a molecular switch, turning protein function "on" or "off." researchgate.net The subsequent reduction of the sulfoxide by Msrs reverses this effect, allowing for dynamic control of cellular processes. researchgate.net

While in many cases methionine oxidation leads to protein inactivation, there are instances where it results in the activation of a protein. researchgate.net For example, the function of the transcription factor HypT can be activated by the oxidation of its methionine residues. nih.gov Another well-studied example is the regulation of actin dynamics. The reversible oxidation of methionine residues in actin by enzymes of the Mical family and the subsequent reduction by MsrB1 controls the assembly and disassembly of the actin cytoskeleton. nih.gov

This regulatory mechanism highlights that methionine oxidation is not merely a random damaging event but can be a targeted and specific process involved in redox signaling and the control of protein function. nih.govnih.gov

Regulation of Cellular Proliferation and Cell Cycle Progression

L-methionine plays a significant role in the regulation of cellular proliferation and cell cycle progression, with distinct effects observed in cancerous versus non-cancerous cells. nih.gov Research has shown that L-methionine can inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. nih.govnih.gov This inhibitory effect is often associated with alterations in cell cycle progression. nih.govnih.gov

For instance, in breast (MCF-7) and prostate (LNCaP) cancer cells with wild-type p53, methionine treatment has been observed to cause an accumulation of cells in the G1 phase of the cell cycle. nih.gov In contrast, in cancer cells with mutated p53, such as DU-145 prostate cancer cells and SW480 colon cancer cells, methionine affects cell cycle progression at the S phase. nih.gov This suggests that the p53 status of a cell may influence the specific mechanism by which methionine exerts its anti-proliferative effects. nih.gov

Notably, these inhibitory effects on cell proliferation are selective for cancer cells, with non-tumorigenic breast, prostate, and colon-derived cells showing no significant inhibition. nih.gov The mechanisms underlying this regulation are complex and involve changes in the expression of genes involved in the G1/S transition of the cell cycle. nih.gov Methionine is also a precursor for the synthesis of polyamines like spermine and spermidine, which are essential for cell proliferation. nih.gov Furthermore, as a methyl group donor, methionine is involved in DNA and protein methylation, which are crucial for the regulation of gene expression and protein function. nih.gov

Immunomodulation and Immune System Responses

L-methionine and its metabolites have significant immunomodulatory effects, influencing both innate and adaptive immune responses. frontiersin.orgresearchgate.net As a precursor to glutathione, methionine plays an indirect but crucial role in protecting immune cells from oxidative stress generated during inflammatory responses. caringsunshine.com

Dietary supplementation with methionine has been shown to modulate immune functions in various animal models. frontiersin.orgscirp.org For example, adequate methionine levels can increase antibody titers and immunoglobulin levels, thereby enhancing humoral immunity. scirp.org In fish, methionine supplementation has been demonstrated to increase the proliferative response of IgM+ B cells and up-regulate the number of IgM-secreting cells, indicating a positive effect on the adaptive immune response. frontiersin.orgresearchgate.net

Methionine can also influence cellular immunity by promoting the proliferation of T lymphocytes. scirp.org Methionine deficiency has been linked to a reduced ability of T lymphocytes to proliferate. scirp.org Additionally, methionine contributes to the synthesis of polyamines, which are important for cell proliferation, including the proliferation of immune cells. frontiersin.org Through its role in methylation reactions, methionine can also affect gene expression in immune cells via epigenetic mechanisms. frontiersin.org

T-cell Activation and Development

L-methionine is a critical amino acid for the proper activation, proliferation, and differentiation of T-cells. Upon antigen recognition, T-cells undergo significant metabolic reprogramming to support their expansion and effector functions. A key part of this reprogramming is the increased uptake of methionine. nih.gov T-cell activation induces the expression of amino acid transporters, such as SLC7A5, which facilitate the import of extracellular methionine. nih.govelifesciences.org This influx is essential for two primary cellular processes: protein synthesis and methylation reactions. elifesciences.org

Once inside the cell, methionine is converted into S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. researchgate.net T-cell activation and differentiation are heavily dependent on epigenetic reprogramming, particularly the methylation of histones and DNA, which dictates gene expression patterns. nih.govresearchgate.net SAM provides the necessary methyl groups for methyltransferase enzymes that modify the chromatin structure. nih.gov For example, the differentiation of CD4+ T-cells involves changes in both activating histone marks, such as the trimethylation of histone H3 at lysine 4 (H3K4me3), and repressive marks like the trimethylation of histone H3 at lysine 27 (H3K27me3). nih.gov Sustaining the intracellular pool of SAM through methionine uptake is the rate-limiting step for these crucial methylation events that drive T-cell proliferation and differentiation. elifesciences.org

Research has shown that limiting the availability of extracellular methionine impairs T-cell function. Methionine restriction has been found to reduce the intracellular levels of SAM, leading to decreased H3K4me3 at the promoter regions of genes essential for the proliferation and cytokine production of T helper 17 (Th17) cells. researchgate.net This epigenetic alteration ultimately hinders the expansion of pathogenic Th17 cells. researchgate.net Similarly, the ability of CD4+ T-cells to produce Interferon-gamma (IFNγ) is dependent on the concentration of available methionine. nih.gov The concentration of methionine required for half-maximal effect (EC50) on key cellular processes highlights its importance; in activated CD4+ T-cells, the EC50 is 1.39 µM for protein synthesis, 2.94 µM for RNA synthesis, and 12.62 µM for DNA synthesis. nih.gov

Table 1: Effect of L-Methionine Availability on T-Cell Functions

| T-Cell Process | Role of L-Methionine/SAM | Impact of Methionine Restriction | Key Molecules Involved |

|---|---|---|---|

| Activation & Proliferation | Required for protein, RNA, and DNA synthesis. nih.gov | Inhibits proliferation and cell cycle progression. researchgate.netnih.gov | SLC7A5 (transporter), SAM, Methyltransferases nih.govelifesciences.org |

| Differentiation (e.g., Th17) | Provides methyl groups for histone methylation (e.g., H3K4me3) that regulates lineage-specific gene expression. nih.govresearchgate.net | Reduces Th17 cell proliferation and cytokine production. researchgate.net | Histone Methyltransferases, H3K4me3, H3K27me3 nih.govresearchgate.net |

| Cytokine Production (e.g., IFNγ) | Sustains the capacity for cytokine synthesis. nih.gov | Decreases the frequency of IFNγ-producing cells and the amount of IFNγ produced per cell. nih.gov | IFNγ nih.gov |

B cell Development and Immunoglobulin Production

L-methionine also plays a significant role in the development and function of B-cells, which are responsible for producing antibodies (immunoglobulins). Studies have demonstrated that methionine availability directly impacts B-cell populations and their capacity to secrete immunoglobulins. scielo.br

In broiler chickens, dietary methionine deficiency has been shown to negatively affect humoral immunity. scielo.br A lack of sufficient methionine leads to a reduction in the population of B lymphocytes in the cecal tonsil, a key gut-associated lymphoid tissue. This was observed through a decrease in the number of IgA+ B-cells and reduced expression of CD19, a critical B-cell surface marker. scielo.br Consequently, the production of several classes of immunoglobulins was significantly diminished. The concentrations of secretory IgA (sIgA), IgA, IgG, and IgM were all found to be lower in methionine-deficient subjects compared to controls. scielo.br

Conversely, research in rainbow trout has shown that L-methionine supplementation can enhance B-cell responses. In in-vitro studies using splenic leukocytes, adding L-methionine to the culture medium significantly increased the survival and proliferation of IgM+ B-cells, particularly in response to an antigen-like stimulation with TNP-LPS. researchgate.netnih.gov Furthermore, methionine supplementation led to an up-regulation in the number of IgM-secreting cells. researchgate.netfrontiersin.org These findings suggest that methionine not only supports B-cell viability and expansion but also boosts their primary function of antibody production. frontiersin.org

Table 2: Effect of Methionine Deficiency on Immunoglobulin Levels in Broiler Cecal Tonsil at 42 Days of Age

| Immunoglobulin | Effect of Methionine Deficiency | Significance |

|---|---|---|

| sIgA | Decreased | Negative impact on mucosal immunity scielo.br |

| IgA | Decreased | Reduced humoral immune function scielo.br |

| IgG | Decreased | Reduced systemic humoral immunity scielo.br |

| IgM | Decreased | Impaired primary antibody response scielo.br |

Regulation of Autophagy

L-methionine and its primary metabolite, S-adenosylmethionine (SAM), are key regulators of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain homeostasis. nih.govresearchgate.net While autophagy is induced by various forms of starvation, research in yeast has identified a specific type called non-nitrogen starvation (NNS)-induced autophagy, which is uniquely and potently inhibited by methionine. mdpi.com

The inhibitory effect of methionine on autophagy is mediated through the synthesis of SAM. mdpi.com Intracellular levels of SAM act as a signal of nutrient sufficiency. nih.gov When methionine is abundant, SAM levels are high, which leads to the inhibition of autophagy. nih.gov The mechanism involves the SAM-dependent methylation of the catalytic subunit of protein phosphatase 2A (PP2A). mdpi.com This methylation event activates PP2A, which then dephosphorylates downstream targets, ultimately suppressing the induction of autophagy. mdpi.com